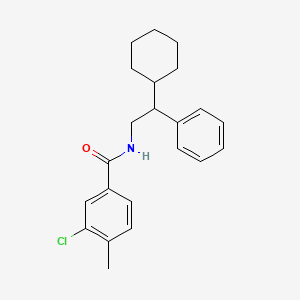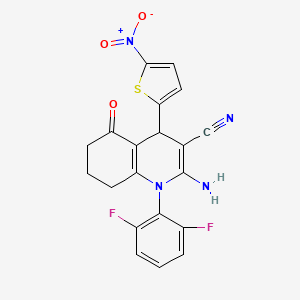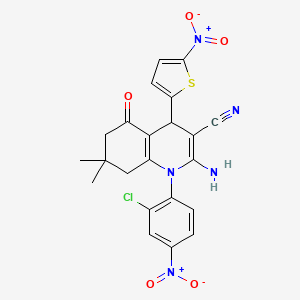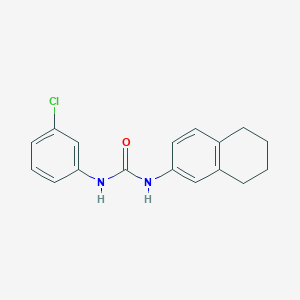
3-chloro-N-(2-cyclohexyl-2-phenylethyl)-4-methylbenzamide
Overview
Description
3-chloro-N-(2-cyclohexyl-2-phenylethyl)-4-methylbenzamide is an organic compound characterized by its complex structure, which includes a benzamide core substituted with a chlorine atom, a cyclohexyl group, a phenylethyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-cyclohexyl-2-phenylethyl)-4-methylbenzamide typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzoic acid, cyclohexylamine, and phenylethylamine.
Formation of Benzamide Core: The 4-methylbenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.
Amidation Reaction: The acid chloride is then reacted with cyclohexylamine and phenylethylamine to form the benzamide core.
Chlorination: The final step involves the chlorination of the benzamide core using a chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to enhance reaction rates and yields.
Solvents: Selection of suitable solvents to facilitate the reactions.
Temperature and Pressure Control: Precise control of temperature and pressure to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2-cyclohexyl-2-phenylethyl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
3-chloro-N-(2-cyclohexyl-2-phenylethyl)-4-methylbenzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting specific receptors or enzymes.
Materials Science: Utilized in the synthesis of advanced materials with unique properties, such as polymers or nanomaterials.
Biological Studies: Employed in studies to understand its interaction with biological systems and its potential therapeutic effects.
Industrial Applications: Used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-cyclohexyl-2-phenylethyl)-4-methylbenzamide involves its interaction with specific molecular targets, such as:
Receptors: Binding to receptors on cell surfaces, leading to modulation of cellular signaling pathways.
Enzymes: Inhibition or activation of enzymes involved in metabolic processes.
Pathways: Alteration of biochemical pathways, resulting in changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-(2-cyclohexyl-2-phenylethyl)-4-methylbenzamide:
N-(2-cyclohexyl-2-phenylethyl)-4-methylbenzamide: Lacks the chlorine atom, which may affect its reactivity and applications.
3-chloro-N-(2-phenylethyl)-4-methylbenzamide: Lacks the cyclohexyl group, which may influence its physical and chemical properties.
Uniqueness
The presence of both the cyclohexyl and phenylethyl groups, along with the chlorine atom, makes this compound unique in terms of its structure and potential applications. This combination of substituents can lead to distinct reactivity and interactions with biological targets, setting it apart from similar compounds.
Properties
IUPAC Name |
3-chloro-N-(2-cyclohexyl-2-phenylethyl)-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClNO/c1-16-12-13-19(14-21(16)23)22(25)24-15-20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2,4-5,8-9,12-14,18,20H,3,6-7,10-11,15H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWVUDPLBLELGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC(C2CCCCC2)C3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-3-(3-NITROPHENYL)-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE](/img/structure/B4327432.png)


![4-Methoxy-1-methyl-2-(methylsulfanyl)-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d][1,3,2]diazaphosphinine 2-sulfide](/img/structure/B4327460.png)
![N-[2-methyl-5-(morpholin-4-ylcarbonyl)-3-nitrophenyl]-3-nitrobenzamide](/img/structure/B4327469.png)
![4-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-6-({[5-(2-METHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1,3,5-TRIAZIN-2-AMINE](/img/structure/B4327474.png)
![6-methoxy-N-{2-[(3-methylphenyl)carbamoyl]phenyl}naphthalene-2-carboxamide](/img/structure/B4327477.png)
![2-(4-chlorophenoxy)-N-{2-[4-(2-phenylpropan-2-yl)phenoxy]ethyl}acetamide](/img/structure/B4327482.png)
![ETHYL N-(4-{[4-(TRIFLUOROMETHYL)BENZOYL]AMINO}PHENYL)CARBAMATE](/img/structure/B4327493.png)

![N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2-(HEXYLOXY)BENZAMIDE](/img/structure/B4327516.png)
![2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B4327521.png)
![N-(ADAMANTAN-1-YL)-2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}BENZAMIDE](/img/structure/B4327529.png)
![2-(2-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}BENZAMIDO)-N-(2-PHENYLETHYL)BENZAMIDE](/img/structure/B4327532.png)
